molecular formula C13H11NO5S B13141924 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid CAS No. 38238-21-0

2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid

Cat. No.: B13141924
CAS No.: 38238-21-0
M. Wt: 293.30 g/mol
InChI Key: MAKJTFNXIFXQEQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with a hydroxy(phenyl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the hydroxy(phenyl)carbamoyl group. One common method involves the reaction of benzenesulfonic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using concentrated sulfuric acid or oleum. The subsequent introduction of the hydroxy(phenyl)carbamoyl group can be achieved through controlled addition of phenyl isocyanate under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy(phenyl)carbamoyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.

    Sulfanilic acid: Contains both sulfonic acid and amine groups, used in the synthesis of azo dyes.

    p-Toluenesulfonic acid: A methyl-substituted derivative of benzenesulfonic acid, commonly used as a catalyst in organic synthesis.

Uniqueness

2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both hydroxy(phenyl)carbamoyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

38238-21-0

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[hydroxy(phenyl)carbamoyl]benzenesulfonic acid

InChI

InChI=1S/C13H11NO5S/c15-13(14(16)10-6-2-1-3-7-10)11-8-4-5-9-12(11)20(17,18)19/h1-9,16H,(H,17,18,19)

InChI Key

MAKJTFNXIFXQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2S(=O)(=O)O)O

Origin of Product

United States

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